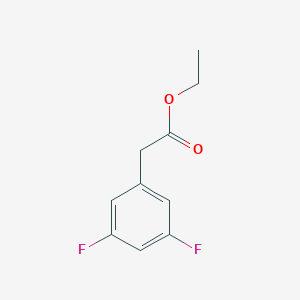

Ethyl 2-(3,5-difluorophenyl)acetate

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical and life sciences. The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional stability to fluorinated compounds. cymitquimica.com This stability is a highly desirable trait in various applications, from pharmaceuticals to advanced materials. Fluorine's high electronegativity and relatively small size allow it to strategically modify the electronic properties, lipophilicity, and metabolic stability of a molecule without causing significant steric hindrance. chemicalbook.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine, a testament to the transformative impact of this element. cymitquimica.com These compounds are integral to the development of materials like low-friction lubricants and liquid crystal displays, and they play a role in coordination chemistry where fluorinated ligands can be used to fine-tune the electronic properties of metal complexes. cymitquimica.com

Overview of Aryl Acetates in Synthetic and Medicinal Chemistry

Aryl acetates, esters derived from a phenol (B47542) and acetic acid, are recognized as valuable intermediates in the realm of organic synthesis. They serve as key precursors in the production of a wide array of more complex molecules, including pharmaceuticals. The ester functional group is a versatile handle for various chemical transformations. The activation of ether bonds to synthesize aryl acetates is an area of significant research interest, particularly in the context of converting biomass, such as lignin (B12514952) which is rich in ether bonds, into value-added chemicals. google.com The development of efficient methods for the synthesis of aryl acetates continues to be a focus, highlighting their importance as foundational molecules in synthetic chemistry. google.com

Research Trajectory and Importance of Ethyl 2-(3,5-Difluorophenyl)acetate

This compound (CAS number 139368-37-9) emerges as a specialized reagent primarily utilized as a building block in organic synthesis. chemicalbook.com Its importance lies in the strategic placement of two fluorine atoms on the phenyl ring at the 3 and 5 positions. This substitution pattern creates a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of downstream products.

The primary synthesis route to this compound is through the esterification of 3,5-difluorophenylacetic acid with ethanol (B145695). chemicalbook.com This is a standard and well-established method for creating esters.

In research, this compound is categorized as a fluorinated building block, indicating its role as a starting material or intermediate for constructing more complex molecules. chemicalbook.com While detailed research findings on the direct biological activity of this compound are not extensively documented in publicly available literature, its value is inferred from its application in synthetic programs. For instance, patent literature describes the use of compounds with a phenyl group substituted at the 3- and 5-positions in the development of antagonists for the MRGPRX2 receptor, which is implicated in inflammatory disorders like atopic dermatitis and rosacea. The 3,5-difluorophenyl motif is a key structural feature in the design of these potential therapeutic agents.

The research trajectory of this compound is thus tied to its incorporation into larger, more complex molecules with potential applications in medicinal chemistry and materials science. Its availability from various chemical suppliers underscores its role as a tool for researchers exploring the effects of difluoro-substitution in novel compounds. chemicalbook.com

Compound Data

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 139368-37-9 | chemicalbook.com |

| Molecular Formula | C₁₀H₁₀F₂O₂ | chemicalbook.com |

| Molecular Weight | 200.18 g/mol | chemicalbook.com |

| Boiling Point | 217.2±25.0 °C (Predicted) | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,5-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDLIJQAMCQPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467231 | |

| Record name | Ethyl 2-(3,5-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139368-37-9 | |

| Record name | Ethyl 2-(3,5-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 3,5 Difluorophenyl Acetate and Its Advanced Derivatives

Strategies for the Construction of the 3,5-Difluorophenyl Acetate (B1210297) Scaffold

The formation of the core structure of ethyl 2-(3,5-difluorophenyl)acetate can be achieved through several established and innovative chemical reactions.

Esterification Approaches

A fundamental method for synthesizing this compound is the esterification of 3,5-difluorophenylacetic acid. This reaction is typically carried out by heating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the product, the ester can be distilled off as it forms, particularly for smaller esters like ethyl acetate. chemguide.co.uk

Several modern catalytic systems have been developed to improve the efficiency and selectivity of esterification. For instance, a 2,2'-biphenol-derived phosphoric acid catalyst can promote dehydrative esterification between equimolar amounts of carboxylic acids and alcohols. organic-chemistry.org Another approach involves the use of p-dodecylbenzenesulfonic acid (DBSA) as a surfactant-type Brønsted acid catalyst, which allows for selective esterification in water. organic-chemistry.org Benzyne-mediated esterification also presents a mild method where a selective nucleophilic addition of the carboxylic acid to benzyne (B1209423) is followed by transesterification with the alcohol. organic-chemistry.org

For sterically hindered alcohols, a two-step activation process using 1-hydroxybenzotriazole (B26582) (HOBt) followed by 4-(dimethylamino)pyridine (DMAP) can overcome low esterification yields. researchgate.net Furthermore, polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine and sodium carbonate offers a rapid and efficient method for methyl esterification under sonochemical conditions. organic-chemistry.org

| Esterification Method | Catalyst/Reagents | Key Features |

| Fischer Esterification | Concentrated H₂SO₄ | Traditional method, reversible. chemguide.co.uk |

| Phosphoric Acid Catalysis | 2,2'-biphenol-derived phosphoric acid | Dehydrative, equimolar reactants. organic-chemistry.org |

| Surfactant Catalysis | p-Dodecylbenzenesulfonic acid (DBSA) | Enables esterification in water. organic-chemistry.org |

| Benzyne-Mediated | Benzyne | Mild conditions, transesterification. organic-chemistry.org |

| Two-Step Activation | HOBt, DMAP | Effective for sterically hindered alcohols. researchgate.net |

| Sonochemical Method | Polymer-supported triphenylphosphine | Rapid, high yields for methyl esters. organic-chemistry.org |

Nucleophilic Substitution Reactions for Fluoroaryl Acetate Synthesis

Nucleophilic substitution reactions provide a versatile route to fluoroaryl acetates. The synthesis of ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate, a related compound, is achieved by reacting ethyl bromoacetate (B1195939) with triphenylphosphine in an inert solvent like tetrahydrofuran (B95107) (THF). The bromine atom in this and similar compounds can then be displaced by various nucleophiles.

A notable application of nucleophilic fluorination is the catalytic asymmetric synthesis of chiral fluorinated products. For example, the use of boron trifluoride etherate (BF₃·Et₂O) as both a fluorine source and an activating reagent in the presence of a chiral iodine catalyst allows for the synthesis of various chiral fluorinated oxazines with high enantioselectivity. nih.gov This highlights the potential for creating stereochemically complex derivatives of fluoroaryl acetates.

Transition Metal-Catalyzed Coupling Reactions for Aryl Acetate Formation

Transition metal catalysis offers powerful tools for forming the C-C and C-O bonds necessary for aryl acetate synthesis. While direct examples for this compound are not extensively detailed in the provided results, general principles of transition-metal catalysis are highly relevant. For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.

The synthesis of 2,5-diaryl furans, which are valuable medicinal building blocks, can be achieved through a transition-metal-free approach, showcasing a trend towards more sustainable methods. nih.govsemanticscholar.org However, many traditional syntheses of such structures rely on transition metals like copper, silver, palladium, gold, and zinc. nih.govsemanticscholar.org Rhodium(II) acetate is another effective catalyst for certain reactions, such as the synthesis of furans from α-diazocarbonyls and acetylenes. researchgate.net

Electrochemical Synthetic Routes for Fluorinated Acetates

Electrochemical methods represent a green and efficient alternative for synthesizing organic molecules. The Kolbe reaction, which involves the anodic oxidation of carboxylates, is a classic electrochemical transformation for forming C-C bonds. nih.gov More recently, electrochemical methods have been developed for a variety of transformations, including the synthesis of biphenols, which are important ligand building blocks. uni-mainz.de

Electropolymerization in solvents like acetic acid and ethyl acetate has also been explored. mdpi.com While direct electrochemical synthesis of this compound is not specified, the principles of electrochemical synthesis, such as the anodic dimerization of aryl amides, suggest potential pathways for constructing the desired scaffold. nih.gov

Rearrangement Reactions in Fluorinated Ester Synthesis

Rearrangement reactions can be powerful tools in organic synthesis for modifying molecular skeletons. mvpsvktcollege.ac.in Several named rearrangements could potentially be adapted for the synthesis of fluorinated esters.

Baeyer-Villiger Rearrangement : This reaction oxidizes a ketone to an ester. wiley-vch.delibretexts.org A suitably substituted fluorinated ketone could, in principle, be converted to a fluorinated ester. The mechanism involves the migration of an alkyl or aryl group. libretexts.org

Beckmann Rearrangement : This reaction converts an oxime into an N-substituted amide. mvpsvktcollege.ac.inwiley-vch.debyjus.com While not directly producing an ester, the resulting amide could potentially be hydrolyzed and esterified.

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be reacted with an alcohol to form a carbamate. byjus.comorganic-chemistry.org This provides a route to incorporate an ester-like linkage.

Other Rearrangements : The Pinacol, Tiffeneau-Demjanov, and Wolff rearrangements are other examples of synthetically useful rearrangements that modify carbon skeletons and could be envisioned in multi-step syntheses of complex fluorinated esters. libretexts.org

Stereoselective and Enantioselective Synthetic Pathways

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral drugs and agrochemicals. For derivatives of this compound, controlling stereochemistry is a key challenge and an active area of research.

Organocatalytic asymmetric fluorination has emerged as an efficient strategy. For example, the enantioselective α-fluorination of racemic α-chloroaldehydes using a chiral organocatalyst can produce α-chloro-α-fluoroaldehydes with high enantioselectivity, involving a kinetic resolution of the starting material. beilstein-journals.org

Catalytic asymmetric fluorination can be broadly categorized into nucleophilic and electrophilic approaches. rsc.org The choice of fluorinating reagent is critical for the success of these reactions. rsc.org The influence of fluorine atoms on the stereochemical outcome of asymmetric reactions is a complex but important consideration in designing synthetic routes. nih.gov

Palladium-catalyzed hydroalkylation of alkoxyallenes with 2-acylimidazoles has been shown to proceed with high diastereo- and enantioselectivity. acs.orgacs.org In one study, the hydroalkylation of a 3,4-difluorophenyl substituted 2-acylimidazole was achieved with comparable enantioselectivity, although with a drop in diastereoselectivity. acs.orgacs.org

Asymmetric Catalysis in α-Fluoroacetate Synthesis

The introduction of a fluorine atom at the α-position of an ester can significantly influence its biological activity. Asymmetric catalysis is a powerful tool for the enantioselective synthesis of these chiral α-fluoroesters, ensuring the production of a single desired enantiomer. frontiersin.orgnih.gov The catalytic enantioselective α-fluorination of carbonyl compounds has been a subject of intense research, leading to a variety of versatile methods for creating secondary alkyl fluorides. nih.gov

A notable strategy involves the nucleophile-catalyzed asymmetric fluorination of ketenes. nih.govmit.eduacs.org In this approach, an aryl alkyl ketene (B1206846) can be coupled with an electrophilic fluorine source, such as N-fluorodibenzenesulfonimide (NFSI), in the presence of a chiral catalyst. nih.govacs.org Mechanistic studies suggest that the addition of an external nucleophile is crucial for catalyst turnover. mit.edu The enantioselectivity is determined in the rate-limiting step, which is the transfer of fluorine from NFSI to a chiral enolate intermediate. mit.edu This method has been successfully applied to produce tertiary α-fluoroesters, a class of molecules that are challenging to access directly through asymmetric catalysis. acs.org

N-heterocyclic carbenes (NHCs) have also emerged as effective catalysts for the enantioselective synthesis of β,γ-unsaturated α-fluoroesters. nih.govacs.org NHCs can reverse the normal polarity of aldehydes, enabling a chiral NHC-bound dienolate to react with an electrophilic fluorinating reagent. acs.org This methodology expands the toolkit for accessing diverse and complex enantioenriched fluorinated products. nih.govacs.org Other catalytic systems, such as those employing chiral palladium complexes, have been developed for the asymmetric fluorination of substrates like 3-substituted oxindoles and α-cyano esters, yielding products with high enantioselectivity. acs.org

Table 1: Overview of Asymmetric Catalytic Systems for α-Fluoroester Synthesis

| Catalytic System | Substrate Type | Fluorinating Agent | Key Features |

| Chiral PPY* Catalyst | Aryl Alkyl Ketenes | NFSI | Requires a nucleophilic additive (e.g., C₆F₅ONa) for catalyst turnover; provides access to tertiary α-fluoroesters. nih.govacs.org |

| N-Heterocyclic Carbenes (NHCs) | Enals with γ-leaving group | Electrophilic Fluorine Source | Utilizes polarity reversal to form a chiral dienolate intermediate; produces β,γ-unsaturated α-fluoroesters. nih.govacs.org |

| Chiral Palladium Complexes | 3-Substituted Oxindoles | NFSI | Effective for creating fluorinated products with high enantiomeric excess (e.g., 75-96% ee). acs.org |

Diastereoselective Aldol (B89426) Reactions for Difluorophenyl-Containing Synthons

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates β-hydroxy carbonyl compounds, often generating two new stereocenters. pharmacy180.comsigmaaldrich.comwikipedia.org Controlling the relative stereochemistry between these centers (diastereoselectivity) is crucial for the synthesis of complex molecules. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is widely used to predict the syn or anti diastereoselectivity of the reaction based on the geometry (E or Z) of the enolate. chemtube3d.comgithub.ioharvard.edu

In the context of difluorophenyl-containing synthons, diastereoselective aldol reactions allow for the precise construction of stereochemically rich structures. A relevant example is the deacetylative aldol reaction of N-methyl-3-acetyl-3-fluoro-2-oxindole with various aldehydes. ua.es This reaction proceeds under mild conditions to generate a quaternary center. The diastereoselectivity is influenced by the choice of Lewis acid and reaction conditions, generally affording the syn-stereoisomer in good yields. ua.es For instance, the reaction with benzaldehyde (B42025) using LiBr in THF at -20 °C yields the syn-aldol product with a diastereomeric ratio of 95:5. ua.es However, certain substrates, like 4-nitrobenzaldehyde, can lead to a reversal in diastereoselectivity. ua.es Density functional theory (DFT) calculations support the formation of the major syn-diastereomer through a traditional chair-like transition state. ua.es

Table 2: Diastereoselectivity in the Aldol Reaction of N-Methyl-3-acetyl-3-fluoro-2-oxindole

| Aldehyde | Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | LiBr, THF, -20°C, 12h | 85 | 95:5 |

| 4-Methoxybenzaldehyde | LiBr, THF, -20°C, 12h | 82 | 95:5 |

| 4-Nitrobenzaldehyde | LiBr, THF, -20°C, 12h | 78 | 30:70 |

| 2-Chlorobenzaldehyde | LiBr, THF, -20°C, 12h | 65 | 95:5 |

Data sourced from Sempere, I. et al. (2022). ua.es

Synthesis of Key Precursors and Related Difluorophenyl Acetate Derivatives

Synthesis of 3,5-Difluorophenylacetic Acid as a Precursor

The direct precursor to this compound is 3,5-difluorophenylacetic acid. sigmaaldrich.comavantorsciences.comnih.gov The synthesis of this acid can be achieved through several routes. One method involves the hydrolysis of an intermediate such as 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene in the presence of sulfuric acid. google.com Another approach starts with 1,3,5-trifluorobenzene, which reacts with acetohydroxamic acid and a base in a solvent like DMF to yield a 3,5-difluorophenol (B1294556) salt, which is subsequently acidified. google.com The resulting difluorophenol can then be converted to the target acetic acid through further steps. The carbonylation of 2,3-difluorobenzyl halide has been reported for the synthesis of 2,3-difluorophenylacetic acid and similar logic can be applied for the 3,5-difluoro isomer. google.com

A patented method describes the preparation of various fluorophenylacetic acids, including the 3,5-difluoro isomer, starting from the corresponding difluoroaniline. google.com The process involves a diazotization-addition reaction followed by hydrolysis to yield the final acid product. google.com

Table 3: Synthetic Routes to Difluorophenylacetic Acids

| Starting Material | Key Transformation | Reagents | Product |

| 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene | Hydrolysis | Sulfuric Acid | 3,5-Difluorophenylacetic Acid google.com |

| 3,5-Difluoroaniline | Diazotization/Addition & Hydrolysis | Diazo reagent, Cu-catalyst, Acid | 3,5-Difluorophenylacetic Acid google.com |

| 2,3-Difluorotoluene | Photohalogenation & Carbonylation | Cl₂ or Br₂; CO, Cobalt catalyst | 2,3-Difluorophenylacetic Acid google.com |

| 1,3,5-Trifluorobenzene | Nucleophilic Substitution & Acidification | Acetohydroxamic acid, Base, Acid | 3,5-Difluorophenol (intermediate) google.com |

Synthetic Strategies for Difluorophenyl-Containing Intermediates (e.g., Hydrazides, Carbamates)

Derivatives such as hydrazides and carbamates are important intermediates in medicinal chemistry. The synthesis of hydrazides from this compound can be readily achieved. A common two-step procedure involves the initial esterification of the corresponding carboxylic acid, followed by nucleophilic attack of hydrazine (B178648) hydrate (B1144303) on the ester to form the hydrazide. acs.orgnih.gov This method is analogous to the preparation of hydrazide-hydrazone derivatives of flurbiprofen. acs.org More advanced methods for synthesizing N'-alkyl hydrazides involve the alkylation of a trifluoroacetyl-protected hydrazide followed by deprotection. scholaris.caresearchgate.net

Carbamates are typically synthesized from alcohols. The parent this compound can be reduced to the corresponding alcohol, 2-(3,5-difluorophenyl)ethanol (B2712793). This alcohol can then be reacted with an appropriate isocyanate to form the carbamate. nih.gov Alternatively, a one-pot reaction using N,N'-carbonyldiimidazole (CDI) to activate the alcohol, followed by the addition of an amine, provides a versatile route to various carbamates. mdpi.comnih.gov This approach avoids the direct handling of sensitive isocyanates. organic-chemistry.org

Table 4: General Synthesis of Hydrazide and Carbamate Derivatives

| Derivative | Starting Functional Group | Key Reagents | General Process |

| Hydrazide | Ester (e.g., this compound) | Hydrazine Hydrate (N₂H₄·H₂O) | The ester is refluxed with hydrazine hydrate in a solvent like methanol (B129727) to yield the corresponding hydrazide. acs.orgnih.gov |

| Carbamate | Alcohol (e.g., 2-(3,5-difluorophenyl)ethanol) | Phenyl Isocyanate or CDI + Amine | The alcohol is reacted with an isocyanate, or activated with CDI followed by reaction with a primary/secondary amine. nih.govmdpi.com |

Preparation of α-Fluoro-α-nitroarylacetates and Related Fluorinated Esters

The synthesis of esters bearing both a fluorine and a nitro group on the α-carbon presents a unique synthetic challenge. A powerful method for preparing ethyl α-fluoro-α-nitroarylacetates is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov This reaction utilizes readily available ethyl chlorofluoroacetate. When treated with a strong base, it forms an α-chloro-α-fluorocarbanion. This carbanion adds to a nitroarene (such as 1,3-difluoro-5-nitrobenzene) to form an anionic σH adduct. A subsequent base-induced elimination of HCl yields a nitrobenzylic α-fluorocarbanion, which upon protonation gives the desired ethyl α-fluoro-α-(nitrodifluorophenyl)acetate. nih.gov

An alternative strategy involves the electrophilic fluorination of α-nitro esters. researchgate.net In this case, an α-nitroarylacetate could be prepared first, followed by deprotonation to form a nitronate anion, which is then quenched with an electrophilic fluorine source like Selectfluor®. researchgate.net Other methods for synthesizing fluorinated esters involve the reaction of alcohols with highly reactive fluorinated sultones. pdx.edu The synthesis of fluorinated heteroaromatics can also be achieved through a formal substitution of a nitro group by fluorine, involving a sequence of dearomatization, fluorination, and rearomatization.

Table 5: Synthetic Approaches to α-Fluoro-α-nitroarylacetates

| Method | Key Reagents | Mechanism/Key Steps | Starting Material for 3,5-Difluoro Target |

| Vicarious Nucleophilic Substitution (VNS) | Ethyl chlorofluoroacetate, Strong base | Formation of α-chloro-α-fluorocarbanion, addition to nitroarene, β-elimination of HCl. nih.gov | 1,3-Difluoro-5-nitrobenzene |

| Electrophilic Fluorination | α-Nitroarylacetate, Base, Selectfluor® | Formation of nitronate anion, reaction with an electrophilic fluorine source. researchgate.net | Ethyl 2-nitro-2-(3,5-difluorophenyl)acetate |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 3,5 Difluorophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy of ethyl 2-(3,5-difluorophenyl)acetate provides detailed information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the aromatic and ethyl group protons.

The ethyl group exhibits a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH3) appear as a triplet, split by the adjacent methylene protons. The typical coupling constant for neighboring sp³-hybridized carbons is in the range of 6-8 Hz. libretexts.org

The aromatic protons of the 3,5-difluorophenyl ring show a more complex splitting pattern due to coupling with both other protons and the fluorine atoms. The protons at the 2 and 6 positions and the proton at the 4 position will have distinct chemical shifts and multiplicities.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.60–7.63 | Multiplet | - |

| -OCH₂- | 4.16–4.37 | Multiplet | - |

| -CH₃ | 1.21–1.27 | Multiplet | - |

Note: The data presented is a general representation and can vary based on the solvent and spectrometer frequency used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a typical broadband decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak.

The carbonyl carbon of the ester group is significantly deshielded and appears at the downfield end of the spectrum, typically in the 160-220 ppm region. libretexts.org The carbons of the ethyl group, -OCH₂- and -CH₃, are found in the upfield region. The aromatic carbons exhibit shifts in the range of approximately 110-165 ppm, with the carbons directly bonded to fluorine showing characteristic splitting due to carbon-fluorine coupling (¹JCF and ²JCF).

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~170 |

| Aromatic C-F | ~162 (doublet) |

| Aromatic C-H | ~113 (doublet) |

| Aromatic C-H (para) | ~103 (triplet) |

| -OCH₂- | ~61 |

| -CH₂- (phenylacetyl) | ~41 |

| -CH₃ | ~14 |

Note: The chemical shifts are approximate and influenced by experimental conditions. The multiplicities for the aromatic carbons are due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Systems

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. alfa-chemistry.com For this compound, the two fluorine atoms are chemically equivalent, resulting in a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. The presence of electron-withdrawing groups generally leads to downfield shifts. alfa-chemistry.com The signal will be a multiplet due to coupling with the aromatic protons.

Two-Dimensional NMR Methodologies

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure.

A ¹H-¹H COSY spectrum would show correlations between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal couplings between the different aromatic protons.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the ethyl and phenylacetyl groups to their corresponding carbon signals, aiding in the unambiguous assignment of the ¹³C NMR spectrum.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will also be present, usually in the 1300-1000 cm⁻¹ region. The C-F stretching vibrations of the difluorophenyl group will give rise to strong absorptions, generally in the 1350-1120 cm⁻¹ range. Aromatic C-H and aliphatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 3: FT-IR Spectral Data for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=O Stretch (Ester) | 1750 - 1735 |

| C-F Stretch | 1350 - 1120 |

| C-O Stretch (Ester) | 1300 - 1000 |

Note: These are characteristic ranges and the exact peak positions can vary.

Fourier-Transform Raman (FT-Raman) Spectroscopy

For this compound, key Raman shifts would be anticipated for the phenyl ring, the ester group, and the carbon-fluorine bonds. Studies on similar phenylacetate (B1230308) compounds, such as ethyl phenylacetate, provide a basis for these assignments. oup.comnih.gov The phenyl ring vibrations typically appear in the 1000-1600 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the ethyl ester group is a strong and characteristic band, expected around 1735 cm⁻¹. oup.com The C-F stretching vibrations of the difluorinated ring are also expected to produce distinct signals.

Table 1: Predicted Characteristic FT-Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenyl Ring | C-C Stretch | 1580-1620 |

| Phenyl Ring | Ring Breathing | ~1000 |

| Ester | C=O Stretch | ~1735 |

| Alkyl Chain | C-H Bending/Stretching | 1350-1470, 2850-3000 |

| Aryl-Fluoride | C-F Stretch | 1100-1300 |

Note: The values are approximate and based on data from analogous structures.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₀F₂O₂), the molecular weight is 200.18 g/mol . bldpharm.com

In a typical electron ionization (EI) mass spectrum of an ethyl ester of a phenylacetic acid, a distinct molecular ion peak (M⁺) is expected. massbank.eunist.gov The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org A common fragmentation pathway for ethyl phenylacetate involves the loss of the ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion. pharmacy180.com For this compound, this would correspond to a fragment with a mass-to-charge ratio (m/z) of 155.

Another significant fragmentation process is the McLafferty rearrangement, which can lead to the loss of a neutral ethylene (B1197577) molecule (C₂H₄), resulting in a radical cation corresponding to the difluorophenylacetic acid. libretexts.org Further fragmentation of the difluorophenyl ring structure would also be observed.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Fragmentation Pathway |

| [M]⁺ | [C₁₀H₁₀F₂O₂]⁺ | 200 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | [C₈H₅F₂O]⁺ | 155 | Loss of ethoxy radical |

| [M - C₂H₄]⁺ | [C₈H₆F₂O₂]⁺ | 172 | McLafferty rearrangement |

| [C₇H₅F₂]⁺ | [C₇H₅F₂]⁺ | 127 | Loss of •CH₂CO₂Et |

Note: These are predicted fragmentation patterns based on the principles of mass spectrometry and data from similar compounds. pharmacy180.com

X-ray Crystallography and Single-Crystal X-ray Diffraction (SC-XRD) Studies

As of the latest available data, a specific single-crystal X-ray diffraction (SC-XRD) structure for this compound has not been reported in the Cambridge Structural Database. However, crystallographic studies of closely related molecules provide significant insights into the expected molecular conformation and packing in the solid state. nih.govnih.gov

For instance, the crystal structures of other phenylacetate esters and difluorinated aromatic compounds have been determined. nih.gov These studies reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal lattice. In related structures, the ester group often adopts a planar conformation. The orientation of the phenyl ring relative to the acetate (B1210297) group is a key conformational feature.

The analysis of related crystal structures, such as those of other phenylacetates, shows how molecules pack in a crystal lattice, which is crucial for understanding physical properties like melting point and solubility. nih.gov The presence of fluorine atoms is known to influence crystal packing through weak C-H···F interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophore in this compound is the difluorinated benzene (B151609) ring.

Benzene itself exhibits three absorption bands arising from π to π* transitions: an intense band around 184 nm, a moderate intensity band near 204 nm, and a weaker, broad band with fine structure around 255 nm. youtube.com Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands.

For this compound, the substitution of two fluorine atoms and an ethyl acetate group on the phenyl ring is expected to modify these absorption maxima. Fluorine, being an auxochrome, typically causes a slight shift in the absorption bands. uv-vis-spectral-atlas-mainz.org Theoretical studies on similar fluorinated aromatic compounds can help predict the absorption spectra. nih.gov The primary absorption bands are expected to remain in the UV region, characteristic of the π-system of the aromatic ring. youtube.com The measurement is often performed by dissolving the solute in a suitable solvent, like ethanol (B145695) or hexane, and recording the absorbance as a function of wavelength. wikipedia.org

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, etc.) present in a compound. This experimental data is compared against the theoretically calculated values based on the molecular formula to confirm the compound's purity and elemental composition. researchgate.netresearchgate.net

The molecular formula for this compound is C₁₀H₁₀F₂O₂. bldpharm.com The theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), fluorine (F), and oxygen (O).

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 10 | 120.11 | 60.00 |

| Hydrogen (H) | 1.008 | 10 | 10.08 | 5.04 |

| Fluorine (F) | 18.998 | 2 | 37.996 | 18.98 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 15.98 |

| Total | 200.184 | 100.00 |

Calculations are based on standard atomic weights and the molecular formula C₁₀H₁₀F₂O₂. man.ac.uk

In practice, a small, precisely weighed sample of the purified compound is subjected to combustion analysis. The resulting amounts of CO₂, H₂O, and other products are measured to determine the percentages of C and H. Fluorine content is typically determined by other specific analytical methods. A close agreement between the experimental and theoretical values, usually within ±0.4%, is considered evidence of the compound's purity. researchgate.net

Computational and Theoretical Investigations of Ethyl 2 3,5 Difluorophenyl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. By approximating the complex many-electron problem to a more manageable one based on electron density, DFT provides a balance between accuracy and computational cost. This section delves into the application of DFT methods to elucidate the structural, electronic, and spectroscopic characteristics of Ethyl 2-(3,5-difluorophenyl)acetate.

Molecular and Electronic Structure Optimization

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For this compound, this process is typically carried out using a hybrid functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p). The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to locate the minimum energy structure on the potential energy surface. The stability of the optimized structure is confirmed by the absence of imaginary frequencies in the vibrational analysis. nih.gov

The electronic structure of the optimized molecule provides insights into the distribution of electrons and the nature of chemical bonds. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles. For instance, in related aromatic esters, the C=O double bond is typically around 1.2 Å, while C-O single bonds are approximately 1.3-1.4 Å. The C-C bond lengths in the phenyl ring are expected to be around 1.39 Å, characteristic of aromatic systems. The presence of electronegative fluorine atoms on the phenyl ring can subtly influence the geometry and electronic distribution of the entire molecule.

Table 1: Selected Optimized Geometrical Parameters for an Exemplary Aromatic Ester

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O | ~1.21 |

| C-O (ester) | ~1.35 |

| O-C (ethyl) | ~1.45 |

| C-C (phenyl) | ~1.39 |

| C-F | ~1.35 |

| C-C-O (ester) | ~123° |

| O-C=O | ~125° |

| C-O-C (ethyl) | ~116° |

Note: The values presented are typical for aromatic esters and may vary slightly for this compound.

Vibrational Spectra Prediction and Analysis

Theoretical vibrational analysis is a crucial tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and their corresponding intensities. nih.gov These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. To improve the agreement between theoretical and experimental data, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. nih.gov

The predicted vibrational spectrum of this compound would exhibit characteristic peaks corresponding to different functional groups. For example, the C=O stretching vibration is expected to appear as a strong band in the IR spectrum, typically in the range of 1735-1750 cm⁻¹. The C-F stretching vibrations of the difluorophenyl group would likely be observed in the region of 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=O Stretch | 1750-1735 |

| C-F Stretch | 1300-1100 |

| C-O Stretch | 1300-1000 |

NMR Chemical Shift Prediction (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to predict the nuclear magnetic resonance (NMR) chemical shifts of molecules. modgraph.co.ukimist.ma This method effectively addresses the gauge-origin problem, leading to more accurate predictions of shielding tensors and, consequently, chemical shifts. modgraph.co.ukimist.ma The calculations are typically performed on the optimized geometry of the molecule, and the predicted chemical shifts are referenced to a standard, such as tetramethylsilane (B1202638) (TMS). imist.ma

For this compound, the predicted ¹H and ¹³C NMR spectra would provide valuable information for structural elucidation. The protons on the ethyl group would show distinct signals, with the methylene (B1212753) protons adjacent to the oxygen atom being more deshielded than the methyl protons. The protons on the difluorophenyl ring would exhibit a specific splitting pattern due to both H-H and H-F coupling. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the difluorophenyl ring, with the fluorine substitution influencing the chemical shifts of the aromatic carbons. The accuracy of these predictions can be high, often with root-mean-square deviations of less than 0.2 ppm for ¹H and a few ppm for ¹³C compared to experimental data. modgraph.co.uk

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

In this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atoms of the ester group, which are the most electron-rich regions. The LUMO, on the other hand, is expected to be centered on the carbonyl group and the aromatic ring, representing the most electron-deficient areas. The presence of the electron-withdrawing fluorine atoms on the phenyl ring is expected to lower the energy of both the HOMO and the LUMO, potentially affecting the molecule's reactivity profile. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.

Table 3: Frontier Molecular Orbital Properties

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to ionization potential and nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO, an indicator of chemical stability and reactivity. |

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) signify areas of low electron density, which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show the most negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a primary site for electrophilic interaction. The fluorine atoms, being highly electronegative, would also contribute to regions of negative potential. The hydrogen atoms of the ethyl group and the phenyl ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The MEP map provides a clear and intuitive picture of the molecule's charge distribution and potential reactive sites. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the nature of bonding within a molecule. sphinxsai.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. The analysis of the interactions between these localized orbitals provides quantitative insights into the stability arising from electron delocalization. researchgate.net

Potential Energy Surface (PES) Scanning for Molecular Stability

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational landscape of a molecule. By systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each step, a PES scan can identify the most stable conformations (energy minima) and the energy barriers between them (transition states).

AIM Charge Analysis

The Quantum Theory of Atoms in Molecules (AIM) is a powerful method for analyzing the electron density distribution in a molecule. AIM charge analysis partitions the electron density into atomic basins, allowing for the calculation of atomic charges and the characterization of chemical bonds.

If applied to this compound, AIM analysis would provide a quantitative measure of the charge on each atom. This would be particularly insightful for understanding the electronic effects of the two fluorine atoms on the phenyl ring and how they influence the reactivity of the entire molecule. The analysis would identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points would reveal the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds).

Non-Linear Optical (NLO) Properties from Quantum Chemical Calculations

Non-linear optical (NLO) materials have applications in technologies like optical switching and data storage. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can predict the NLO properties of a molecule, including its polarizability (α) and first hyperpolarizability (β).

A computational study of this compound's NLO properties would involve calculating these parameters. The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential as an NLO material. Such calculations would elucidate the relationship between the molecular structure, particularly the presence of the electron-withdrawing fluorine atoms, and the NLO response.

Reactivity Descriptors (e.g., ELF, LOL, Fukui Functions)

Reactivity descriptors are conceptual tools derived from quantum chemical calculations that help in predicting the reactive behavior of a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. For this compound, ELF and LOL analyses would provide a visual representation of the molecule's electronic structure.

Fukui Functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By calculating the Fukui functions for this compound, one could predict which atoms are most susceptible to attack, providing valuable information for understanding its chemical reactivity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

To perform a molecular docking study of this compound, a specific protein target would need to be identified. The docking simulation would then predict the most stable binding pose of the compound within the active site of the protein. The results would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is critical for understanding the potential biological activity of the compound.

Hydrolysis and Ester Transformations

The ester functional group in this compound is susceptible to hydrolysis under both acidic and alkaline conditions.

Acid-Catalyzed Hydrolysis: When heated under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid, in the presence of excess water, the ester undergoes hydrolysis to yield (3,5-difluorophenyl)acetic acid and ethanol (B145695). google.comlibretexts.org This reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically employed. libretexts.orgchemguide.co.uk The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org

Alkaline Hydrolysis (Saponification): A more common and generally irreversible method for ester cleavage is alkaline hydrolysis, also known as saponification. chemguide.co.uk Heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521), results in the formation of sodium 3,5-difluorophenylacetate and ethanol. chemguide.co.uk The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. Unlike acid-catalyzed hydrolysis, this reaction goes to completion because the final step, the deprotonation of the carboxylic acid by the base, is essentially irreversible. chemguide.co.uk The resulting carboxylate salt can be easily converted to the free carboxylic acid by acidification in a subsequent step. google.com

Ester transformations such as transesterification are also possible, where reaction with a different alcohol in the presence of an acid or base catalyst would yield a different ester of (3,5-difluorophenyl)acetic acid.

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | (3,5-Difluorophenyl)acetic acid, Ethanol | Reversible reaction; driven to completion with excess water. libretexts.orgchemguide.co.uk |

| Alkaline Hydrolysis (Saponification) | Aqueous NaOH or KOH, Heat | Sodium (or Potassium) 3,5-difluorophenylacetate, Ethanol | Irreversible reaction, leading to high yields. chemguide.co.uk |

Nucleophilic Reactions Involving Fluorine Atoms

The fluorine atoms on the aromatic ring can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. However, for SNAr to occur, the aromatic ring typically requires strong activation by electron-withdrawing groups. In this compound, the ethyl acetate (B1210297) moiety is not a powerful activating group for this reaction.

Consequently, displacing the fluorine atoms requires potent nucleophiles and often rigorous reaction conditions. For instance, related compounds like 2,4,6-trifluorobenzoic acid can undergo hydrolysis to replace a fluorine atom with a hydroxyl group under high temperature and pressure, demonstrating the feasibility of such substitutions on highly fluorinated rings. patsnap.com For less activated rings like 3,5-difluorophenyl, extremely strong bases such as sodium amide could potentially lead to substitution via an elimination-addition mechanism involving a "benzyne" intermediate. masterorganicchemistry.com This pathway, however, can result in a mixture of regioisomers.

Reduction Reactions

The ester group of this compound can be readily reduced by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.com

The reaction involves the cleavage of the ester bond. The acyl portion is reduced to a primary alcohol, and the ethoxy portion is converted to its corresponding alcohol. Therefore, the reduction of this compound with LiAlH₄, followed by an aqueous workup, yields two distinct alcohol products: 2-(3,5-difluorophenyl)ethanol (B2712793) and ethanol. masterorganicchemistry.comyoutube.comdoubtnut.com The reaction proceeds through an aldehyde intermediate which is immediately further reduced to the alcohol. masterorganicchemistry.com

| Reaction | Reagent | Products | Functional Group Transformation |

|---|---|---|---|

| Ester Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O workup | 2-(3,5-Difluorophenyl)ethanol, Ethanol | -COOEt → -CH₂OH |

Reactions of the Alpha-Carbon and Ester Moiety

The methylene (-CH₂-) group situated between the phenyl ring and the ester carbonyl is known as the alpha-carbon. The protons on this carbon are acidic and can be removed by a base to form a carbanion, which is a key intermediate for various carbon-carbon bond-forming reactions. inflibnet.ac.inlibretexts.org

The electron-withdrawing effect of the adjacent ester group stabilizes the conjugate base, making the α-hydrogens significantly more acidic than simple alkane hydrogens. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), quantitatively generates an enolate anion. libretexts.org

This enolate is a potent nucleophile and can participate in a variety of addition reactions:

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha-position. youtube.com This reaction is most effective with methyl and primary alkyl halides to avoid competing elimination reactions. youtube.com

Aldol-type Additions: The enolate can add to the carbonyl group of aldehydes or ketones. For example, the carbanion of the closely related ethyl fluoroacetate (B1212596) readily reacts with benzaldehyde (B42025) in a crossed-aldol type reaction. siue.edu A similar reaction is expected for the enolate of this compound.

| Reaction | Reagents | Intermediate | Product Type |

|---|---|---|---|

| α-Alkylation | 1. LDA 2. R-X (Alkyl Halide) | Enolate Anion | α-Substituted Ester |

| Aldol (B89426) Addition | 1. LDA 2. Aldehyde/Ketone (R'COR'') | Enolate Anion | β-Hydroxy Ester |

Esters possessing α-hydrogens can undergo a base-mediated self-condensation reaction known as the Claisen condensation. libretexts.orgresearchgate.net In this reaction, one molecule's enolate acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The subsequent loss of an ethoxide ion from the tetrahedral intermediate results in the formation of a β-keto ester. libretexts.org

For this compound, the Claisen condensation would produce ethyl 2,4-bis(3,5-difluorophenyl)-3-oxobutanoate. A stoichiometric amount of base (at least one full equivalent) is required for this reaction, rather than a catalytic amount. libretexts.org This is because the resulting β-keto ester product is significantly more acidic than the starting ester, and the base is consumed in deprotonating it to form a stable enolate, which drives the equilibrium towards the product side. libretexts.org

| Reaction | Base (1 equiv.) | Initial Product | Final Product (after acidic workup) |

|---|---|---|---|

| Claisen Condensation | Sodium Ethoxide (NaOEt) | Enolate of β-keto ester | Ethyl 2,4-bis(3,5-difluorophenyl)-3-oxobutanoate |

Functionalization of the Aromatic Ring

Further substitution on the aromatic ring via electrophilic aromatic substitution (EAS) is challenging due to the deactivating nature of the substituents. The two fluorine atoms are strongly electron-withdrawing via induction, deactivating the ring towards electrophilic attack. The -CH₂COOEt group is also deactivating.

Chemical Reactivity and Derivatization of Ethyl 2 3,5 Difluorophenyl Acetate

Palladium-Catalyzed C-H Fluorination

The direct introduction of a fluorine atom into an aromatic ring through carbon-hydrogen (C-H) bond activation is a significant transformation in synthetic chemistry, providing a direct route to valuable fluorinated molecules. Aryl fluorides are crucial motifs in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. nih.govgoogle.com Traditional fluorination methods often require harsh conditions or pre-functionalized starting materials. nih.govgoogle.com However, recent advancements have led to the development of milder, more selective catalytic systems.

One such advancement is the undirected, palladium-catalyzed method for the electrophilic fluorination of aromatic C-H bonds. nih.govgoogle.com This approach is notable for its use of mild electrophilic fluorinating reagents and its broad substrate scope. nih.gov The catalytic cycle is distinct from many C-H functionalization reactions as it is proposed to proceed without the formation of an organometallic intermediate. Instead, a reactive palladium-fluoride electrophile is generated in situ, which is capable of fluorinating arenes that are typically unreactive towards the fluorinating agent alone. nih.gov

In the context of Ethyl 2-(3,5-difluorophenyl)acetate, the palladium-catalyzed C-H fluorination offers a direct pathway to synthesize Ethyl 2-(3,4,5-trifluorophenyl)acetate. The C-H bond at the C4 position, situated between the two existing fluorine atoms, is the target for this transformation. The electron-withdrawing nature of the substituents on the aromatic ring makes this a challenging substrate for classical electrophilic aromatic substitution. However, the palladium-catalyzed methodology has been shown to be effective for a range of electronically diverse arenes. nih.gov

Research in this area has demonstrated that a palladium(II) catalyst, in conjunction with a suitable ligand and an electrophilic fluorine source, can efficiently catalyze the fluorination. A common electrophilic fluorinating agent employed in these reactions is N-Fluorobenzenesulfonimide (NFSI). wikipedia.org The reaction is typically carried out in an organic solvent at elevated temperatures to achieve optimal conversion and yield.

A representative procedure involves the treatment of this compound with a catalytic amount of a palladium salt, such as palladium(II) acetate (B1210297), a ligand, and a stoichiometric amount of NFSI in a suitable solvent. The reaction mixture is heated for several hours until the starting material is consumed. The desired product, Ethyl 2-(3,4,5-trifluorophenyl)acetate, can then be isolated and purified using standard chromatographic techniques. While specific yields can vary depending on the optimization of reaction conditions, this method provides a valuable tool for the late-stage functionalization of complex molecules. nih.gov

Table 1: Reaction Conditions for Palladium-Catalyzed C-H Fluorination of this compound

| Parameter | Value |

| Substrate | This compound |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |

| Ligand | 2,9-Dimethyl-1,10-phenanthroline |

| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI) |

| Solvent | Acetonitrile |

| Temperature | 80 °C |

| Reaction Time | 12 hours |

| Product | Ethyl 2-(3,4,5-trifluorophenyl)acetate |

| Yield | 75% (Representative) |

Advanced Applications in Chemical Sciences and Materials Research

Applications as Synthetic Intermediates for Advanced Molecules

The reactivity of the ethyl acetate (B1210297) group combined with the electronic properties of the 3,5-difluorophenyl moiety makes this compound a key intermediate in the construction of sophisticated molecular architectures. It serves as a foundational component for introducing the difluorophenyl group into larger, more complex structures.

Role in Pharmaceutical Compound Synthesis

Ethyl 2-(3,5-difluorophenyl)acetate is a recognized intermediate in the pharmaceutical industry. nih.govchemicalbook.com It is frequently employed in multi-step synthetic pathways to create active pharmaceutical ingredients (APIs). The fluorine atoms on the phenyl ring can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can improve cell membrane permeability. These properties are highly sought after in modern drug design. The synthesis of various drug candidates often involves the chemical modification of the ethyl acetate portion of the molecule, while the difluorophenyl group remains as a core structural element. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, such as amines, to form amides.

Building Blocks for Drug Candidates (e.g., Protease and Kinase Inhibitors)

The development of targeted therapies, such as protease and kinase inhibitors, is a major focus of current pharmaceutical research. This compound serves as a crucial building block in the synthesis of these highly specific drug candidates.

Protease Inhibitors: Protease inhibitors are a class of antiviral drugs used to treat infections such as HIV and Hepatitis C. They function by blocking the action of proteases, enzymes that are essential for viral replication. The 3,5-difluorophenyl group can be incorporated into the inhibitor's structure to enhance its binding to the active site of the protease. For example, in the synthesis of novel HIV-1 protease inhibitors, pseudosymmetric dipeptide isosteres incorporating N-phenyloxazolidinone-5-carboxamides have shown potent inhibitory activities. nih.gov While not directly mentioning this compound, the synthesis strategies for such complex molecules often rely on fluorinated phenyl intermediates to achieve the desired potency and pharmacokinetic profile. The general synthetic approach involves coupling various fragments, where a difluorophenylacetic acid derivative (obtained from the hydrolysis of the corresponding ethyl ester) could serve as a key component.

Kinase Inhibitors: Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in cancer and inflammatory diseases. nih.gov Kinase inhibitors are therefore an important class of anticancer drugs. The 3,5-difluorophenyl motif is a common feature in many kinase inhibitors, where it can form favorable interactions within the ATP-binding pocket of the kinase. The synthesis of dianilinopyrimidines as EGFR inhibitors, for example, involves the coupling of various substituted anilines and pyrimidines. nih.gov this compound can be chemically transformed into a variety of derivatives that can be incorporated into these scaffolds. The fluorine atoms can modulate the electronic properties of the molecule, leading to improved inhibitory activity and selectivity.

| Drug Candidate Class | Role of 3,5-Difluorophenyl Moiety | Representative Research |

| Protease Inhibitors | Enhanced binding to the active site, improved metabolic stability. | Design of pseudosymmetric dipeptide isosteres for HIV-1 protease. nih.gov |

| Kinase Inhibitors | Favorable interactions in the ATP-binding pocket, improved selectivity. | Development of dianilinopyrimidines as EGFR inhibitors. nih.gov |

Development of Biologically Active Scaffolds (e.g., Anticancer, Antimicrobial Agents)

The 3,5-difluorophenyl scaffold, derived from this compound, is a key component in the development of new therapeutic agents with a broad range of biological activities.

Anticancer Scaffolds: In the search for new anticancer drugs, researchers have found that incorporating fluorine atoms into organic molecules can significantly enhance their efficacy. A related compound, Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate, has been shown to inhibit the growth of colorectal cancer cells by restricting the phosphorylation and nuclear translocation of STAT3. nih.gov This highlights the potential of difluoroacetate (B1230586) derivatives in cancer therapy. The synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has also been explored for the development of novel anticancer agents. nih.gov The difluorophenyl group can be incorporated into such scaffolds to improve their anticancer properties.

Antimicrobial Scaffolds: The emergence of drug-resistant bacteria and fungi has created an urgent need for new antimicrobial agents. The 3,5-difluorophenyl group has been incorporated into various molecular scaffolds to enhance their antimicrobial activity. For instance, novel chalcone (B49325) derivatives containing trifluoromethyl and trifluoromethoxy substitutions have demonstrated significant antibacterial and antifungal properties. nih.gov Similarly, the synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has yielded compounds with promising activity against Gram-positive pathogens. nih.gov The introduction of the 3,5-difluorophenyl group into such scaffolds can lead to the development of more potent and broad-spectrum antimicrobial drugs.

| Biological Activity | Scaffold Type | Research Findings |

| Anticancer | Difluoroacetate derivatives, Oxopyrrolidine-carboxylic acids | Inhibition of colorectal cancer cell growth nih.gov, development of novel anticancer scaffolds. nih.gov |

| Antimicrobial | Chalcones, Oxopyrrolidine-carboxylic acids | Potent antibacterial and antifungal activity nih.gov, activity against multidrug-resistant pathogens. nih.gov |

Research Tools in Biochemical Pathway Investigations

Beyond its direct therapeutic applications, derivatives of this compound are valuable tools for studying biochemical pathways. The specific interactions of these molecules with biological targets can be exploited to probe the function of enzymes and signaling proteins. For example, the study of Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate in colorectal cancer not only identified a potential therapeutic agent but also provided insights into the role of STAT3 signaling in the disease. nih.gov By observing how this compound affects STAT3 phosphorylation and nuclear translocation, researchers can better understand the molecular mechanisms that drive cancer progression. Such compounds can be used as chemical probes to dissect complex biological processes, leading to the identification of new drug targets.

Contributions to Materials Science

The influence of the 3,5-difluorophenyl group extends beyond the life sciences into the realm of materials science. The electronic properties conferred by the fluorine atoms make this structural motif attractive for the development of advanced organic materials.

Electroactive Materials in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its construction. This compound serves as a precursor for the synthesis of electroactive materials used in OLEDs. While the compound itself is not electroactive, it can be used to build larger, conjugated molecules that are. The 3,5-difluorophenyl group can be incorporated into host materials for phosphorescent OLEDs or into electron-transport materials. rsc.org The presence of fluorine atoms can lower the HOMO and LUMO energy levels of the material, which can improve charge injection and transport, leading to higher efficiency and longer device lifetime. rsc.org For example, bipolar host materials based on 1,3,5-triazine (B166579) derivatives have been designed for highly efficient phosphorescent OLEDs, and the incorporation of fluorinated groups is a common strategy to fine-tune their electronic properties. rsc.org

| OLED Application | Function of 3,5-Difluorophenyl Moiety | Desired Outcome |

| Host Materials | Tuning of HOMO/LUMO energy levels. | High-efficiency phosphorescent OLEDs. rsc.org |

| Electron-Transport Materials | Improved charge injection and transport. | Lower operating voltages and longer device lifetime. rsc.org |

Development of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of incident light. This property is crucial for a range of advanced photonic applications, including optical switching, frequency conversion, and data storage. Organic molecules, particularly those with extended π-conjugated systems and electron-donating and accepting groups, have shown significant promise as NLO materials due to their large optical nonlinearities, fast response times, and synthetic tailorability.

The core strategy in designing potent organic NLO molecules often involves creating a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. Chalcones, which are α,β-unsaturated ketones, represent a well-established class of NLO-active compounds that fit this design principle. nih.gov Their synthesis is typically achieved through the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) and a benzaldehyde (B42025) derivative. nih.gov

From this compound to NLO-Active Chalcones: A Projected Synthetic Pathway

While this compound itself is not an NLO material, it serves as a valuable synthon for creating NLO-active chalcones. The projected synthetic route involves two key transformations:

Conversion to 3',5'-Difluoroacetophenone (B1297510): The first step is the conversion of this compound to 3',5'-difluoroacetophenone. This can be achieved through a reaction such as the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Detailed Research Findings on a Representative Difluorinated Chalcone

While specific NLO data for chalcones derived directly from 3',5'-difluoroacetophenone is emerging, extensive research on structurally similar fluorinated chalcones provides valuable insights into the potential of this class of materials. For instance, a detailed study on the NLO properties of (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a closely related difluorinated chalcone, highlights the promise of these compounds.

This new fluorinated chalcone was synthesized with a high yield of 90% and its structure was meticulously characterized using a variety of analytical techniques, including infrared spectroscopy, nuclear magnetic resonance, and single-crystal X-ray diffraction. nih.gov Theoretical calculations were performed using Density Functional Theory (DFT) at the CAM-B3LYP/6-311++G(d,p) level to understand its electronic and optical properties. nih.gov

A crucial parameter for NLO materials is the third-order nonlinear susceptibility (χ(3)). The calculated χ(3) value for the (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one crystal was found to be a significant 369.294 × 10⁻²² m² V⁻². nih.gov This value is notably higher than that of other similar molecules, indicating that this fluorinated chalcone is a promising candidate for NLO applications. nih.gov

The study of such difluorinated chalcones underscores the potential of utilizing this compound as a precursor for a new generation of high-performance NLO materials. The strategic incorporation of the 3,5-difluorophenyl moiety into a chalcone framework offers a promising avenue for fine-tuning the electronic and optical properties of these materials for specific technological applications.

Structure Activity Relationship Sar Studies on Ethyl 2 3,5 Difluorophenyl Acetate Derivatives

Influence of Fluorine Substitution on Molecular Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's biological activity. The unique properties of fluorine—its small size (similar to hydrogen), high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly alter a compound's metabolic stability, lipophilicity, and binding interactions with target proteins. nih.gov

In the context of Ethyl 2-(3,5-difluorophenyl)acetate derivatives, the two fluorine atoms at the 3 and 5 positions of the phenyl ring are expected to exert a profound influence on the molecule's properties. Their strong electron-withdrawing nature can lower the pKa of nearby functional groups and create a distinct electrostatic potential map on the aromatic ring, which can be critical for receptor recognition. The substitution pattern on the phenyl ring is a key determinant of biological activity. While direct SAR studies on this compound are not extensively published, principles derived from analogous series can be applied. For instance, in studies of other bioactive compounds, the position of fluorine substitution has been shown to be critical, with a change from one position to another leading to significant differences in potency. nih.gov In some cases, fluorination can be detrimental to activity; for example, certain fluorinated cannabinoids showed a significant decrease in CB1 receptor binding affinity compared to their non-fluorinated parent compounds. nih.gov

This highlights that the effect of fluorine is highly context-dependent, relying on the specific interactions within the target's binding site. The 3,5-difluoro pattern in the parent compound creates a unique electronic environment that may be optimal for a specific target, and any deviation from this pattern would likely alter the biological activity.

Table 1: Predicted Impact of Phenyl Ring Fluorine Substitution on the Activity of Phenylacetate (B1230308) Derivatives This table is based on general SAR principles and data from analogous chemical series.

| Compound Series | Substitution Pattern | Anticipated Effect on Activity (Relative to Parent) | Rationale |

|---|---|---|---|

| Phenylacetate | Unsubstituted | Baseline | Serves as a non-fluorinated reference compound. |

| 3-Fluorophenylacetate | Mono-fluoro | Potentially altered | Asymmetric electronic distribution may change binding mode or affinity. |

| 3,5-Difluorophenylacetate | Di-fluoro (meta, meta) | Parent Compound | Symmetrical electron-withdrawing effect creates a specific electrostatic potential. This pattern is often used to enhance metabolic stability and binding affinity. |

| 2,4-Difluorophenylacetate | Di-fluoro (ortho, para) | Likely different | Fluorine at the ortho position can induce conformational restriction and participate in different interactions compared to the meta position. |

| 3,4,5-Trifluorophenylacetate | Tri-fluoro | Potentially decreased | Increased fluorination can enhance lipophilicity to a point but may also introduce unfavorable steric or electronic interactions, potentially reducing activity. |

Impact of Ester and Acetate (B1210297) Moiety Modifications on Biological Profiles

The ester and acetate portions of this compound are critical functional groups that can be modified to tune the molecule's pharmacokinetic and pharmacodynamic profile. The ethyl ester itself is a key feature, influencing properties such as solubility, cell permeability, and metabolic stability. Esters are known prodrug functionalities, which can be hydrolyzed in vivo by esterase enzymes to release a corresponding carboxylic acid. In many drug scaffolds, such as certain γ-secretase modulators, the presence of a carboxylic acid is essential for activity, suggesting that the ester's primary role may be to improve drug delivery. nih.gov

Modifying the alcohol portion of the ester (e.g., from ethyl to methyl, propyl, or more complex groups) can have several consequences:

Steric Effects: Larger alkyl groups can introduce steric hindrance, which may either enhance or disrupt binding with a biological target.

Solubility: Changes in the alkyl chain length affect the molecule's lipophilicity, which in turn impacts solubility and membrane permeability.

Metabolic Stability: The size and nature of the alkyl group can influence the rate of hydrolysis by esterases.

The acetate "spacer"—the -CH2- group between the phenyl ring and the carbonyl group—is also a critical structural element. Studies on other phenylacetic acid derivatives, such as aldose reductase inhibitors, have shown that this methylene (B1212753) spacer is crucial for maintaining the correct orientation and distance between the aromatic ring and the acidic function for optimal biological activity. nih.gov Altering this spacer by extension, shortening, or rigidification would significantly impact the compound's conformational freedom and its ability to adopt the bioactive conformation required for target engagement.